L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide is a synthetic peptide compound It is composed of amino acids such as tyrosine, proline, and phenylalanine, along with benzyl and prop-2-en-1-yl groups
Preparation Methods
The synthesis of L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide involves several steps. The process typically starts with the protection of amino acid functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The benzyl and prop-2-en-1-yl groups are introduced through specific alkylation reactions. The final product is obtained after deprotection and purification steps .
Chemical Reactions Analysis
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide can be compared with other similar peptide compounds, such as:
L-Tyrosyl-L-prolyl-L-tryptophyl-N-benzyl-D-valinamide: This compound has a similar structure but includes tryptophan and valine instead of phenylalanine and prop-2-en-1-yl groups.
L-Phenylalaninamide, L-tyrosyl-L-prolyl-L-tryptophyl: This compound also contains tyrosine, proline, and phenylalanine but lacks the benzyl and prop-2-en-1-yl groups.
The uniqueness of this compound lies in its specific combination of amino acids and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
404012-93-7 |
---|---|
Molecular Formula |
C33H38N4O4 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[benzyl(prop-2-enyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N4O4/c1-2-19-36(23-26-12-7-4-8-13-26)33(41)29(22-24-10-5-3-6-11-24)35-31(39)30-14-9-20-37(30)32(40)28(34)21-25-15-17-27(38)18-16-25/h2-8,10-13,15-18,28-30,38H,1,9,14,19-23,34H2,(H,35,39)/t28-,29-,30-/m0/s1 |
InChI Key |
CHCJCCUNSDHQTH-DTXPUJKBSA-N |
Isomeric SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.